4-(2-Phenylphenoxy)aniline

Description

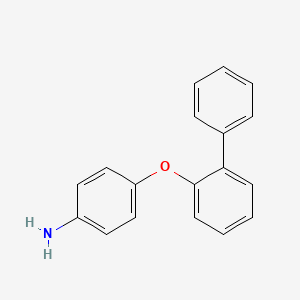

4-(2-Phenylphenoxy)aniline is a biphenyl ether derivative featuring an aniline group (NH₂) attached to a phenylphenoxy backbone. Its structure consists of two aromatic rings connected via an ether linkage, with the amino group positioned para to the oxygen atom.

Properties

IUPAC Name |

4-(2-phenylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c19-15-10-12-16(13-11-15)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQOXRDNGHWDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327889 | |

| Record name | 4-(2-phenylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195062 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

212189-56-5 | |

| Record name | 4-(2-phenylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloroaniline with 2-phenylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amine derivatives.

Substitution: Nitro or sulfonated derivatives.

Scientific Research Applications

4-(2-Phenylphenoxy)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Phenylphenoxy)aniline involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It may participate in signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula: C₁₈H₁₅NO

- Structure : Combines a biphenyl ether moiety with a primary amine group.

- Synthesis : Typically synthesized via nucleophilic aromatic substitution or condensation reactions between halogenated biphenyl ethers and ammonia derivatives .

- Applications : Explored in drug discovery (e.g., antiproliferative agents) and as a precursor for functionalized polymers .

Comparison with Structurally Similar Compounds

4-Phenoxyaniline

3-Fluoro-4-(2-phenylphenoxy)aniline

- Structure : Features a fluorine atom at the meta position of the aniline ring.

- Molecular Formula: C₁₈H₁₄FNO

- Key Differences: Electronic Effects: Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution. LogD (pH 5.5): 3.2 (vs. ~2.8 for non-fluorinated analog), indicating increased lipophilicity .

- Applications: Potential in fluorinated drug candidates for enhanced metabolic stability .

4-(2,4-Dichlorophenoxy)aniline

- Structure: Chlorine atoms at positions 2 and 4 of the phenoxy ring.

- Molecular Formula: C₁₂H₉Cl₂NO

- Properties :

- Applications: Historical use as a herbicide precursor (e.g., aminofen) .

4-Nitro-2-phenoxyaniline

- Structure: Nitro group (-NO₂) at position 4 and phenoxy group at position 2 of the aniline ring.

- Molecular Formula : C₁₂H₁₀N₂O₃

- Key Differences: Electrophilicity: The nitro group directs further substitution reactions to meta positions. Biological Activity: Demonstrates herbicidal and antimicrobial properties, unlike the non-nitrated analog .

- Synthesis: Often prepared via nitration of 2-phenoxyaniline .

4-(3-Morpholinopropoxy)aniline

- Structure : Incorporates a morpholine ring linked via a propoxy chain to the aniline.

- Molecular Formula : C₁₃H₂₀N₂O₂

- Properties :

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilic substitution reactivity, while electron-donating groups (e.g., -OCH₃) stabilize charge in conductive polymers .

- Biological Activity : Fluorinated and chlorinated derivatives show improved bioactivity but raise environmental concerns .

- Synthetic Challenges: Bulky substituents (e.g., 2-phenylphenoxy) require optimized conditions for high-yield synthesis .

Biological Activity

4-(2-Phenylphenoxy)aniline, a compound with significant structural complexity, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by the presence of an aniline group, which is known for its diverse biological activities. Understanding the biological activity of this compound involves exploring its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C13H11N

- Molecular Weight: 195.24 g/mol

The compound features a phenoxy group attached to an aniline moiety, which contributes to its lipophilicity and ability to interact with various biological targets.

Antioxidant Properties

Research has indicated that derivatives of aniline, including this compound, may exhibit antioxidant properties. A study highlighted the structure-activity relationship (SAR) of aniline derivatives as radical trapping antioxidants (RTAs), which can scavenge peroxy radicals and inhibit lipid peroxidation—a hallmark of ferroptotic cell death . This suggests that this compound could play a role in protecting cells from oxidative stress.

Anti-Cancer Activity

The compound has been investigated for its potential anti-cancer properties. In vitro studies have demonstrated that certain aniline derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study on related compounds showed that they could induce apoptosis in cancer cells while sparing normal cells . The specific mechanisms through which this compound exerts its effects remain to be fully elucidated but may involve modulation of signaling pathways associated with cell survival and growth.

Toxicity and Safety Profile

Despite its potential therapeutic benefits, the toxicity profile of this compound must be carefully considered. Aniline compounds are generally known for their toxicological risks, including acute toxicity upon exposure via inhalation or skin contact . Symptoms of exposure may include respiratory distress, cardiovascular effects, and neurological symptoms. Therefore, safety assessments are crucial for any therapeutic application.

Case Study 1: Ferroptosis Inhibition

In a recent study focusing on the inhibition of ferroptosis—a form of regulated cell death—various aniline derivatives were tested for their ability to protect against oxidative damage in mouse embryonic fibroblast cells. The results indicated that specific substitutions on the aniline ring could enhance protective effects against ferroptosis . This opens avenues for further exploration of this compound in similar contexts.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H11N |

| Molecular Weight | 195.24 g/mol |

| Antioxidant Activity | Yes (as RTA) |

| Anti-Cancer Activity | Potential (in vitro studies) |

| Toxicity | High (acute exposure risks) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.